molecular formula C10H13BrO B1266853 1-(3-Bromopropyl)-2-methoxybenzene CAS No. 38011-77-7

1-(3-Bromopropyl)-2-methoxybenzene

Cat. No.: B1266853
CAS No.: 38011-77-7
M. Wt: 229.11 g/mol
InChI Key: OMTJHFBMYNREKV-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the second position and a bromopropyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methoxybenzene can be synthesized through the bromination of 1-(3-propyl)-2-methoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethylformamide are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-methoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromopropyl group acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties of the benzene ring, affecting its reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the specific reaction or application.

Comparison with Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxy-1-(3-chloropropyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and chemical behavior.

    1-(3-Bromopropyl)-4-methoxybenzene: The methoxy group is positioned differently, affecting the compound’s electronic properties and reactivity.

Uniqueness: 1-(3-Bromopropyl)-2-methoxybenzene is unique due to the specific positioning of the methoxy and bromopropyl groups on the benzene ring

Properties

IUPAC Name

1-(3-bromopropyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTJHFBMYNREKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292181
Record name 1-(3-bromopropyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38011-77-7
Record name NSC80671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 17-1 (2.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (3.58 g) and N-bromosuccinimide (2.40 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 15 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (2.24 g) as a pale-brown oil.
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2 g
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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